molecular formula C9H14NO4S- B12345023 (2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate

Cat. No.: B12345023
M. Wt: 232.28 g/mol
InChI Key: HYAXPNDMEODKHI-ZCFIWIBFSA-M
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Description

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a carboxylate group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of cysteine or its derivatives with aldehydes or ketones under acidic conditions.

    Introduction of Boc Protecting Group: The Boc protecting group is introduced by reacting the thiazolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Boc group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the Boc group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Free amine derivatives.

    Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate involves its interaction with biological molecules. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors. The thiazolidine ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.

    (2S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate: Stereoisomer with different spatial arrangement.

Uniqueness

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

Molecular Formula

C9H14NO4S-

Molecular Weight

232.28 g/mol

IUPAC Name

(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-4-5-15-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/p-1/t6-/m1/s1

InChI Key

HYAXPNDMEODKHI-ZCFIWIBFSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCS[C@@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC1C(=O)[O-]

Origin of Product

United States

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